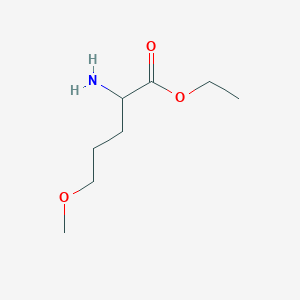
ethyl 2-amino-5-methoxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5-methoxypentanoate is a chemical compound used in scientific research. It contains a total of 39 bonds, including 16 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 primary amine (aliphatic), and 3 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of amines like this compound can be analyzed using various techniques. For instance, the structure of 2-(2-methoxyethoxy)this compound, a similar compound, was analyzed and found to contain a total of 39 bonds .Chemical Reactions Analysis
Amines undergo various chemical reactions. For instance, primary and secondary amines react rapidly with acid chlorides or acid anhydrides to form amides . Another reaction, known as the Hofmann elimination, converts an amine into an alkene .Physical And Chemical Properties Analysis
Amines have unique physical properties such as solubility and boiling points. For instance, primary and secondary amines have higher boiling points than alkanes but lower than alcohols of comparable molar mass. Tertiary amines have boiling points comparable to those of ethers . Amines of low molar mass are quite soluble in water .Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5-methoxypentanoate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a model compound for studying protein structure and function, as well as for studying the mechanisms of enzyme-catalyzed reactions. This compound is also used in drug discovery, as it can be used to identify potential drug targets and to evaluate the efficacy of drug candidates.
Wirkmechanismus
Ethyl 2-amino-5-methoxypentanoate is a substrate for several enzymes, including proteases and kinases. When it binds to an enzyme, it undergoes a conformational change that results in the formation of an enzyme-substrate complex. This complex then undergoes a series of chemical reactions that lead to the formation of a product.
Biochemical and Physiological Effects
This compound has been found to be involved in a number of biochemical and physiological processes. It has been shown to be involved in the regulation of gene expression, cell growth, and cell differentiation. It has also been found to be involved in the regulation of metabolism, as well as in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-amino-5-methoxypentanoate has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also easy to synthesize, and is highly soluble in water and other solvents. However, it is also relatively expensive, and its use in laboratory experiments is limited by its low solubility in organic solvents.
Zukünftige Richtungen
There are several potential future directions for the use of ethyl 2-amino-5-methoxypentanoate in scientific research. It could be used to study the structure and function of proteins, as well as to identify potential drug targets and evaluate the efficacy of drug candidates. It could also be used to study the mechanisms of enzyme-catalyzed reactions, as well as to study the regulation of gene expression, cell growth, and cell differentiation. Finally, it could be used to study the regulation of metabolism and immune responses.
Synthesemethoden
Ethyl 2-amino-5-methoxypentanoate is synthesized by reacting ethyl 2-chloro-5-methoxypentanoate with ammonia in the presence of a base catalyst. The reaction takes place at a temperature of 120°C and is typically completed within 30 minutes. The reaction is highly efficient, with yields of up to 99%.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-amino-5-methoxypentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-3-12-8(10)7(9)5-4-6-11-2/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLJHGZPCAOBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)

![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)

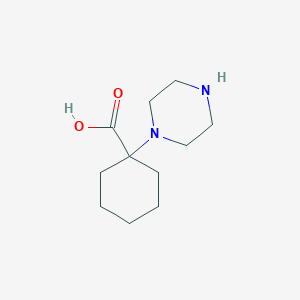
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)
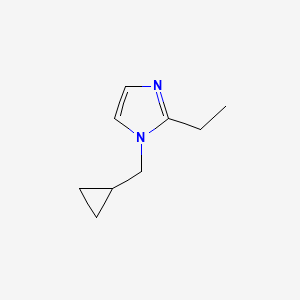

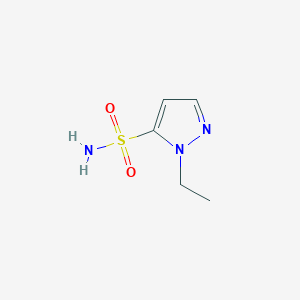
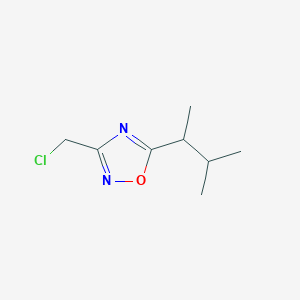

![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)